![molecular formula C15H15ClO4 B4574856 isopropyl 5-[(2-chlorophenoxy)methyl]-2-furoate](/img/structure/B4574856.png)
isopropyl 5-[(2-chlorophenoxy)methyl]-2-furoate
Descripción general
Descripción
Isopropyl 5-[(2-chlorophenoxy)methyl]-2-furoate is a useful research compound. Its molecular formula is C15H15ClO4 and its molecular weight is 294.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0658866 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sustainable Chemistry and Material Science
- Biobased Derivatives for Synthetic Utility : Research by Miao et al. (2020) explores the diversification of renewable furanic platforms, specifically 5-(chloromethyl)furoate and 5-methylfuroate esters. These compounds can be deprotonated to act as furylogous lithium enolates or undergo zinc insertion, demonstrating carbon nucleophilicity. This reactivity expands their synthetic utility, potentially opening new markets in biobased products like epoxy resins and dyes (Miao et al., 2020).
Advanced Polymer Materials
- Copolyesters Incorporating Bio-based Units : Abid et al. (2008) discuss the synthesis of copolyesters by melt polycondensation, integrating terephthalic and bio-based furanic units derived from ethyl 2-furoate. These materials, characterized by their amorphous nature and good thermal stability, underline the potential of furanic derivatives in creating sustainable polymer materials (Abid et al., 2008).
Synthetic Methodologies
- One-Pot Synthesis of Hetarylaminomethylidene Derivatives : Tikhomolova et al. (2023) developed a methodology for synthesizing hetarylaminomethylidene derivatives of furan-2(3H)-ones, utilizing 5-(4-chlorophenyl)furan-2(3H)-one among other reagents. This process illustrates the versatility of furanic compounds in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Tikhomolova et al., 2023).
Propiedades
IUPAC Name |
propan-2-yl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4/c1-10(2)19-15(17)14-8-7-11(20-14)9-18-13-6-4-3-5-12(13)16/h3-8,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFQRXTWALGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4574773.png)
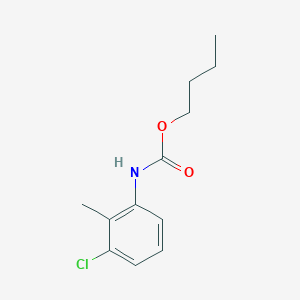
![2-methoxy-6-{[(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)amino]methyl}phenol](/img/structure/B4574782.png)
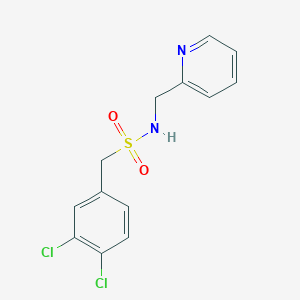
![N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4574791.png)
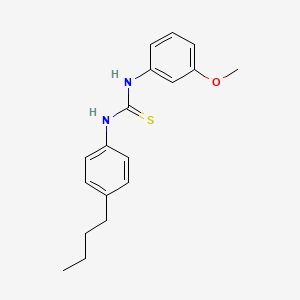
![3-({[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4574815.png)
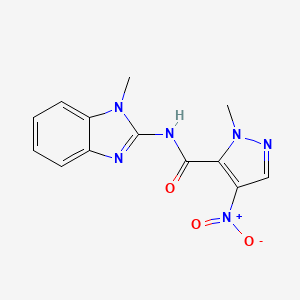
![isopropyl 4-[(1-naphthylacetyl)amino]benzoate](/img/structure/B4574821.png)
![3-[2-(4-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B4574825.png)
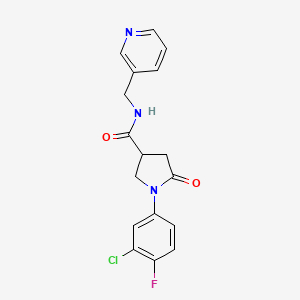
![1-[2-(2-fluorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4574846.png)
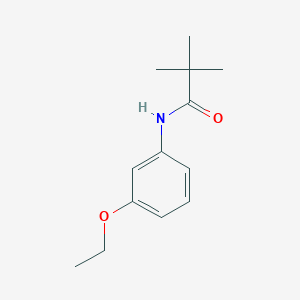
![4-(5-chloro-2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4574863.png)
